molecular formula C15H24O2 B7775564 2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol CAS No. 16373-02-7

2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol

Cat. No. B7775564
CAS RN: 16373-02-7
M. Wt: 236.35 g/mol
InChI Key: JRMFJJFKLDMVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C15H24O2 and its molecular weight is 236.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antioxidant in Natural Rubber : It has been synthesized and used as an antioxidant in natural rubber, improving its tensile strength, elongation at break, and thermal stability Chenxin Ju (2014).

  • Spin Interaction in Zinc Complexes : The compound plays a role in the spin interaction of octahedral zinc complexes in Schiff and Mannich bases M. Orio et al. (2010).

  • Stabilization of Polypropylene : This compound has been studied for its antioxidative activities in the stabilization of polypropylene, especially when it contains substituents with O, S, or N atoms L. Jiráčková & J. Pospíšil (1973).

  • Catalytic Oxotransfer Activities : 2,4-di-tert-butyl-6-(hydroxymethyl)phenol has been used as a tridentate ligand in cis-dioxomolybdenum(vi)(L) complexes for catalyzing epoxidation and sulfoxidation reactions M. K. Hossain et al. (2017).

  • Photo- and Thermal-Stabilizers : Its derivatives have been synthesized and tested as light and thermo stabilizers in polypropylene J. Mosnáček et al. (2003).

  • Electrochemical Oxidation Studies : Research has been conducted on its electrochemical oxidation, providing insights into the reaction mechanisms and products derived from intermediate phenoxy radicals or phenoxonium ions J. Richards & Dennis H. Evans (1977).

properties

IUPAC Name

2,4-ditert-butyl-6-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-8,16-17H,9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMFJJFKLDMVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335587
Record name 2,4-tert-butyl-6-hydroxym ethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-DI-Tert-butyl-6-(hydroxymethyl)phenol

CAS RN

16373-02-7
Record name 2,4-tert-butyl-6-hydroxym ethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Di-t-butylphenol (20.63 gr., 0.1 mole), paraformaldehyde (3.0 gr., 0.1 mol), boric acid (6.18 g., 0.1 mol) and toluene (50 ml.) were charged into a flask and heated at 80° C. under nitrogen for 48 hours. The mixture was filtered and the solvent removed to provide a brown oil. This oil was dissolved in ether and stirred with an equal volume of 1N HCl for 2 hours. The ether layer was removed, washed with water, dried (MgSO4) and evaporated to form a soft yellow solid. This solid was stirred in pentane and then filtered to afford a white solid with a melting point of 97°-99° C. The structure was confirmed by NMR and FD/MS.
Quantity
20.63 g
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3 g
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6.18 g
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50 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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